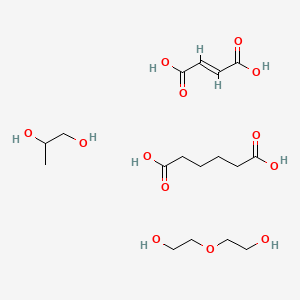

(E)-but-2-enedioic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-but-2-enedioic acid; hexanedioic acid; 2-(2-hydroxyethoxy)ethanol; propane-1,2-diol” is a mixture of four distinct chemicals, each with unique properties and applications. These compounds are:

(E)-but-2-enedioic acid:

Hexanedioic acid:

2-(2-hydroxyethoxy)ethanol:

Propane-1,2-diol:

Preparation Methods

Synthetic Routes and Reaction Conditions

-

(E)-but-2-enedioic acid

Synthesis: It can be synthesized by the isomerization of maleic acid or by the oxidation of furfural.

Reaction Conditions: Typically involves heating maleic acid in the presence of a catalyst.

-

Hexanedioic acid

Reaction Conditions: The reaction is carried out at elevated temperatures with nitric acid as the oxidant.

-

2-(2-hydroxyethoxy)ethanol

Synthesis: Produced by the ethoxylation of ethanol.

Reaction Conditions: Involves the reaction of ethanol with ethylene oxide in the presence of a catalyst.

-

Propane-1,2-diol

Synthesis: Industrially produced from propylene oxide.

Reaction Conditions: The reaction is typically carried out in the presence of water or methanol.

Chemical Reactions Analysis

Types of Reactions

-

(E)-but-2-enedioic acid

Reactions: Undergoes acid-base reactions, esterification, and hydration.

Reagents and Conditions: Common reagents include bases like sodium hydroxide and acids like sulfuric acid.

Products: Forms esters, salts, and hydrated products.

-

Hexanedioic acid

Reactions: Undergoes condensation reactions to form polyamides and polyesters.

Reagents and Conditions: Reacts with diamines or diols under heat.

Products: Forms nylon and other polymers.

-

2-(2-hydroxyethoxy)ethanol

Reactions: Can undergo etherification and esterification.

Reagents and Conditions: Reacts with acids or alcohols in the presence of catalysts.

Products: Forms ethers and esters.

-

Propane-1,2-diol

Reactions: Undergoes oxidation, reduction, and esterification.

Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Products: Forms propylene oxide, propionaldehyde, and various esters.

Scientific Research Applications

-

(E)-but-2-enedioic acid

-

Hexanedioic acid

-

2-(2-hydroxyethoxy)ethanol

-

Propane-1,2-diol

Mechanism of Action

-

(E)-but-2-enedioic acid

-

Hexanedioic acid

-

2-(2-hydroxyethoxy)ethanol

-

Propane-1,2-diol

Comparison with Similar Compounds

-

(E)-but-2-enedioic acid

Similar Compounds: Maleic acid, succinic acid.

Uniqueness: Unlike maleic acid, (E)-but-2-enedioic acid is more stable and less reactive.

-

Hexanedioic acid

Similar Compounds: Glutaric acid, pimelic acid.

Uniqueness: Hexanedioic acid is the most important dicarboxylic acid for industrial applications.

-

2-(2-hydroxyethoxy)ethanol

Similar Compounds: Ethylene glycol, diethylene glycol.

Uniqueness: Has a higher boiling point and is less toxic compared to ethylene glycol.

-

Propane-1,2-diol

Similar Compounds: Ethylene glycol, glycerol.

Uniqueness: Propane-1,2-diol is less toxic and has a wider range of applications compared to ethylene glycol.

Properties

Molecular Formula |

C17H32O13 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol |

InChI |

InChI=1S/C6H10O4.C4H4O4.C4H10O3.C3H8O2/c7-5(8)3-1-2-4-6(9)10;5-3(6)1-2-4(7)8;5-1-3-7-4-2-6;1-3(5)2-4/h1-4H2,(H,7,8)(H,9,10);1-2H,(H,5,6)(H,7,8);5-6H,1-4H2;3-5H,2H2,1H3/b;2-1+;; |

InChI Key |

GELJWTDLRUUGQP-WFNHHOHWSA-N |

Isomeric SMILES |

CC(CO)O.C(CCC(=O)O)CC(=O)O.C(COCCO)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CO)O.C(CCC(=O)O)CC(=O)O.C(COCCO)O.C(=CC(=O)O)C(=O)O |

Related CAS |

40798-45-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)

![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)

![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)

![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)